molecular formula C26H50O10 B1663874 Tween 20 CAS No. 9005-64-5

Tween 20

Cat. No.: B1663874
CAS No.: 9005-64-5
M. Wt: 522.7 g/mol
InChI Key: HMFKFHLTUCJZJO-UHFFFAOYSA-N
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Description

Tween 20 (polysorbate 20) is a nonionic surfactant widely used in pharmaceutical, food, and industrial applications due to its emulsifying, dispersing, and stabilizing properties. It consists of a hydrophilic polyethylene glycol chain and a lipophilic oleic acid ester, yielding a hydrophilic-lipophilic balance (HLB) value of 16.7, making it highly effective in aqueous systems . Key applications include pigment dispersion, enzyme activity enhancement, nanoparticle stabilization, and soil contaminant desorption .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tween 20 is synthesized through the ethoxylation of sorbitan monolaurate. The process involves the reaction of sorbitan with 20 moles of ethylene oxide under controlled conditions. This reaction results in the formation of polyoxyethylene chains attached to the sorbitan molecule .

Industrial Production Methods: In industrial settings, the production of polysorbate 20 involves the use of catalysts to facilitate the ethoxylation process. The reaction is typically carried out at elevated temperatures and pressures to ensure complete ethoxylation. The final product is then purified to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Tween 20 undergoes various chemical reactions, including oxidation and hydrolysis. These reactions can lead to the degradation of the compound, affecting its stability and efficacy .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Delivery Systems
Tween 20 is extensively used in drug delivery systems, particularly in lipid-based nanoparticles (LBNPs). Its hydrophilic-lipophilic balance (HLB) value makes it suitable for enhancing the solubility and bioavailability of hydrophobic drugs. Studies have shown that this compound can facilitate the encapsulation of anticancer drugs within lipid nanoparticles, improving therapeutic efficacy while minimizing systemic side effects through the enhanced permeability and retention (EPR) effect .

1.2 Stabilization of Formulations
this compound acts as a stabilizer in various pharmaceutical formulations. It is commonly added to emulsions and suspensions to prevent phase separation and maintain uniformity. Research indicates that this compound can enhance the dissolution rates of drugs such as Spironolactone when used in solid dispersions . Additionally, it has been shown to reverse multidrug resistance in cancer cells by increasing drug accumulation .

1.3 Cytotoxicity Studies
While this compound is generally considered safe, studies have reported its potential cytotoxic effects at higher concentrations. It has been observed to induce apoptosis in certain cell lines, necessitating careful consideration of its use in pharmaceutical applications .

Food Industry Applications

This compound is employed as an emulsifier and stabilizer in food products. Its ability to improve texture and consistency makes it valuable in formulations such as salad dressings, sauces, and baked goods. It helps maintain the homogeneity of oil-in-water emulsions, thereby enhancing product stability and shelf life.

Cosmetic Industry Applications

In cosmetics, this compound serves as an emulsifying agent that helps incorporate oil-based ingredients into water-based formulations. It is commonly found in creams, lotions, and shampoos where it aids in achieving a smooth texture and uniform distribution of active ingredients.

Biotechnological Applications

4.1 Membrane Protein Solubilization
this compound is frequently used as a solubilizing agent for membrane proteins in biochemical research. Its ability to disrupt lipid bilayers allows for the extraction and study of integral membrane proteins without denaturing them .

4.2 Virus Inactivation
The surfactant's properties are also harnessed for the inactivation of enveloped viruses, making it a critical component in vaccine production and viral research .

4.3 Nanoemulsions
Recent studies highlight the role of this compound in the formulation of nanoemulsions for various industrial applications. It acts as a surfactant that stabilizes oil-in-water emulsions, enhancing their application in pharmaceuticals and cosmetics .

Case Studies

Study Application Findings
Sajjadi et al., 2013Drug DeliveryThis compound enhances drug accumulation and reverses multidrug resistance .
Zampieri et al., 2015Dissolution EnhancementSolid dispersions with this compound significantly improve dissolution rates of Spironolactone .
Recent Developments (2022)NanoemulsionsThis compound effectively stabilizes nanoemulsions for various industrial uses .

Mechanism of Action

Tween 20 exerts its effects primarily through its surfactant properties. It reduces the surface tension between substances, allowing them to mix more easily. This is achieved by the formation of micelles, which encapsulate hydrophobic molecules, making them soluble in aqueous solutions . The compound also stabilizes emulsions by preventing the separation of oil and water phases .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Tween 20 belongs to the polysorbate family, which includes Tween 40, 60, 80, and 84. These compounds differ in their fatty acid chains:

  • This compound : Lauric acid (C12)
  • Tween 40 : Palmitic acid (C16)
  • Tween 80 : Oleic acid (C18:1)
  • Tween 85 : Triolein (C18:1)

Critical Micelle Concentration (CMC) :

Compound CMC (mol/L) Reference
This compound $5.1 \times 10^{-5}$
Tween 40 $3.7 \times 10^{-5}$
Tween 60 $3.1 \times 10^{-5}$
Tween 80 $8.0 \times 10^{-6}$

Tween 80 forms micelles at significantly lower concentrations than this compound, making it more efficient in reducing surface tension. However, this compound’s shorter fatty acid chain enhances solubility in polar solvents .

Nanoparticle Stabilization

In β-carotene nanoparticle preparation, this compound outperformed sodium caseinate in reducing particle size (average <50 nm) but showed poor stability during storage, with rapid degradation of β-carotene. In contrast, sucrose fatty acid esters provided better long-term stability .

Emulsifier Particle Size (nm) Stability (Degradation Rate)
This compound <50 High
Sodium Caseinate >50 Moderate
Sucrose Fatty Acid <50 Low

Enzyme Modification

This compound enhances the activity and thermal stability of porcine pancreatic lipase. Optimal modification requires an ethanol:water ratio of 1:2 (v/v) and 5% this compound, distinct from other Tweens (e.g., Tween 80 requires 1:3 ethanol:water) .

Compound Optimal Ethanol:Water Ratio Concentration for Max Activity
This compound 1:2 5%
Tween 80 1:3 5%
Tween 85 1:3 15%

Synergistic Effects

  • With Span 20 : A this compound/Span 20 blend (7:3 mass ratio, HLB 14.27) optimally dispersed copper phthalocyanine pigment. Adding cellulase further improved dispersion efficiency (8:2 mass ratio) .
  • With Cellulase : this compound (0.12% w/w) increased cellulase activity in Penicillium oxalicum YN-2 by 25%, but higher concentrations inhibited enzyme activity .

Key Research Findings

Concentration Dependency : this compound’s effects are concentration-specific. For example, low doses enhance enzyme activity, while high doses inhibit it .

Thermal Stability : Tween-modified enzymes retain activity at 40–80°C, crucial for industrial processes .

Biological Impact : Unlike Tween 80, this compound increases rumen bacterial diversity at high doses, suggesting distinct microbial interactions .

Biological Activity

Tween 20, also known as Polysorbate 20, is a non-ionic surfactant widely used in pharmaceuticals, food products, and cosmetics due to its emulsifying properties. Its biological activity has garnered attention in various fields, including drug delivery, antimicrobial applications, and cellular interactions. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

This compound is a polyoxyethylene sorbitan ester derived from sorbitol and fatty acids. Its amphiphilic nature allows it to reduce surface tension and stabilize emulsions. The critical micelle concentration (CMC) of this compound is approximately 0.06 mM at physiological temperatures, which indicates its efficiency as a surfactant in biological systems .

Table 1: Properties of this compound

PropertyValue
Molecular FormulaC_{58}H_{114}O_{26}
Molecular Weight1,176.48 g/mol
CMC at 37°C~0.06 mM
SolubilitySoluble in water

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound when combined with other agents. For instance, this compound has been shown to enhance the efficacy of essential oils against various pathogens. In a study involving essential oils tested against livestock pathogens, the combination with this compound resulted in lower minimum inhibitory concentrations (MICs), indicating improved antimicrobial activity .

Case Study: Antimicrobial Efficacy

In an investigation of essential oils combined with this compound, the following results were observed:

  • Essential Oils Tested : Tea tree oil, oregano oil
  • Pathogens : E. coli, S. aureus
  • MIC Values :
    • Oregano oil alone: <0.2%
    • Oregano oil with this compound: <0.1%

This demonstrates that this compound can significantly enhance the antimicrobial properties of certain essential oils.

Cytotoxicity and Apoptosis Induction

Despite its widespread use as a safe emulsifier, research indicates that this compound can induce cytotoxic effects in certain cell lines. A study assessed the effects of this compound on human umbilical vein endothelial cells (HUVECs) and A549 lung cancer cells. The findings revealed a dose-dependent reduction in cell viability with an IC50 value around 0.3 μL/mL for HUVECs and approximately 0.4 μL/mL for A549 cells .

Table 2: Cytotoxic Effects of this compound on Cell Lines

Cell LineIC50 (μL/mL)Cell Death (%) at Max Concentration
HUVEC~0.3>90%
A549~0.4>90%

The study concluded that this compound could induce apoptosis through mechanisms involving DNA fragmentation and chromatin condensation.

Effects on Cellular Membranes

This compound's ability to interact with lipid membranes has been extensively studied. It alters membrane integrity by inducing structural remodeling in lipid vesicles. This property is particularly beneficial in drug delivery systems where enhanced permeability is desired .

Mechanism of Vesicle Interaction

  • Vesicle Size Changes : this compound causes swelling of lipid vesicles.
  • Calcium Influx : The presence of this compound facilitates calcium entry into vesicles, indicating potential membrane permeabilization.

Research Findings Summary

The biological activity of this compound encompasses a range of effects from enhancing antimicrobial efficacy to inducing cytotoxicity and modifying membrane structures:

  • Antimicrobial Activity : Enhances efficacy when combined with essential oils.
  • Cytotoxicity : Induces apoptosis in specific cell types at low concentrations.
  • Membrane Interaction : Alters lipid vesicle structures, improving drug delivery potential.

Q & A

Basic Research Questions

Q. What is the methodological role of Tween 20 in experimental buffer systems, and how is its concentration optimized?

this compound is widely used as a nonionic surfactant to reduce interfacial tension and stabilize emulsions or protein solutions. To optimize its concentration:

  • Conduct dose-response experiments to determine the minimal effective concentration (e.g., 0.05–0.1% v/v) that prevents aggregation without altering protein function.
  • Validate via dynamic light scattering (DLS) for particle size and zeta potential measurements .

Q. How does this compound influence cell membrane permeability in in vitro assays, and what controls are required?

this compound solubilizes lipid bilayers, enhancing membrane permeability. Methodological controls include:

  • Comparing treated vs. untreated cell viability using assays like MTT or LIVE/DEAD staining.
  • Standardizing detergent exposure time to avoid cytotoxicity .

Q. What protocols ensure reproducibility when using this compound in protein purification workflows?

  • Use validated buffer recipes (e.g., PBS + 0.1% this compound) from primary literature.
  • Document lot-to-lot variability in surfactant purity via HPLC and adjust protocols accordingly .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s effects on protein stability across studies?

Contradictions often arise from differences in experimental design (e.g., pH, temperature, or ionic strength). To address this:

  • Replicate conflicting studies under controlled variables.
  • Apply multivariate analysis to isolate contributing factors (e.g., Arrhenius kinetics for thermal stability) .

Q. What statistical frameworks are suitable for optimizing this compound in lipid-based drug delivery systems?

  • Use D-optimal mixture design to model interactions between this compound (surfactant), oils, and co-surfactants.
  • Evaluate responses (e.g., globule size, polydispersity index) using ANOVA and response surface methodology. Example: A 20-run design with OFI oil (10–40%), this compound (30–50%), and PEG 200 (20–40%) .

Q. How can this compound’s impact on assay interference be systematically evaluated?

  • Perform blank subtraction experiments to quantify background noise in spectrophotometric/fluorometric assays.
  • Compare results with alternative surfactants (e.g., Tween 80, Triton X-100) to identify context-specific artifacts .

Q. What ethical and practical considerations apply when using this compound in human tissue research?

  • Adhere to institutional review board (IRB) protocols for biocompatibility testing.
  • Include toxicity thresholds in informed consent documents and validate surfactant concentrations via pilot studies .

Q. Methodological Frameworks for Research Design

Q. How to formulate a FINER (Feasible, Interesting, Novel, Ethical, Relevant) research question for this compound applications?

  • Feasible : Ensure access to analytical tools (e.g., HPLC, DLS).
  • Novel : Address gaps, such as this compound’s role in novel nanocarriers.
  • Ethical : Justify concentrations avoiding cytotoxic thresholds .

Q. What strategies mitigate batch variability in this compound for longitudinal studies?

  • Source surfactant from certified suppliers with batch-specific certificates of analysis.
  • Pre-test each batch using standardized stability assays (e.g., accelerated degradation studies) .

Q. Data Analysis and Interpretation

Q. How to analyze conflicting data on this compound’s role in enzymatic activity inhibition?

  • Apply meta-analysis to aggregate data from multiple studies, weighting results by sample size and methodology rigor.
  • Use funnel plots to assess publication bias and heterogeneity .

Q. Tables for Key Experimental Parameters

Parameter Typical Range for this compound Analytical Method Reference
Concentration in buffers0.05–0.5% (v/v)UV-Vis spectrophotometry
Globule size in SNEDDS50–200 nmDynamic light scattering (DLS)
Cytotoxicity threshold>0.2% (in vitro)MTT assay

Properties

IUPAC Name

2-[2-[3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H50O10/c1-2-3-4-5-6-7-8-9-10-11-24(30)34-19-18-31-20-22(32-15-12-27)26-25(35-17-14-29)23(21-36-26)33-16-13-28/h22-23,25-29H,2-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFKFHLTUCJZJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCCOCC(C1C(C(CO1)OCCO)OCCO)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C26H50O10
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DSSTOX Substance ID

DTXSID60922815
Record name 2-{2-[3,4-Bis(2-hydroxyethoxy)tetrahydro-2-furanyl]-2-(2-hydroxyethoxy)ethoxy}ethyl dodecanoate
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Molecular Weight

522.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Yellow viscous liquid; [MSDSonline], Yellow to amber liquid; [HSDB], Liquid
Record name Polyoxyethylene sorbitan monopalmitate
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Record name Polysorbate 20
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Solubility

Soluble in water, alcohol, ethyl acetate, methanol, dioxane; insoluble in mineral oil, mineral spirits
Record name Polysorbate 20
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Density

1.095 g/mL at 25 °C, Oily liquids; faint odor; density: 1.1 /Polysorbate/
Record name Polysorbate 20
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Impurities

Since the fatty acids used in the production of cosmetic ingredients frequently contain fatty acids other than the principal acid named, each of the Polysorbates may contain a complex fatty acid moiety. In a study on Polysorbates 20, 40, 60, and 80, 15 different fatty acids were detected.
Record name Polysorbate 20
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Color/Form

Lemon- to amber-colored liquid

CAS No.

9005-64-5, 9005-66-7, 1052273-76-3
Record name Sorbitan, monododecanoate, poly(oxy-1,2-ethanediyl) derivs.
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Record name Sorbitan, monohexadecanoate, poly(oxy-1,2-ethanediyl) derivs.
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Record name 2-{2-[3,4-Bis(2-hydroxyethoxy)tetrahydro-2-furanyl]-2-(2-hydroxyethoxy)ethoxy}ethyl dodecanoate
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Record name Sorbitan monolaurate, ethoxylated
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Record name Sorbitan, monohexadecanoate, poly(oxy-1,2-ethanediyl) derivs.
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Record name POLYOXYETHYLENE SORBITAN MONOPALMITATE
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Record name Polysorbate 20
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Melting Point

Freezing point = 110 °C
Record name Polysorbate 20
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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